Methyl5-(2-ethoxy-1-nitro-2-oxoethylidene)pyrrolidine-2-carboxylate
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Overview
Description
Methyl 5-(2-ethoxy-1-nitro-2-oxoethylidene)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C10H14N2O6 and a molecular weight of 258.23 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-ethoxy-1-nitro-2-oxoethylidene)pyrrolidine-2-carboxylate typically involves the reaction of ethyl (Z)-2-(2-methoxy-2-oxoethylidene)-7-methyl-3-oxo-5-aryl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate with azomethine ylide, which is generated in situ by the reaction of isatin and 1,2,3,4-tetrahydroisoquinoline . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial applications, with additional optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-ethoxy-1-nitro-2-oxoethylidene)pyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the nitro and ethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 5-(2-ethoxy-1-nitro-2-oxoethylidene)pyrrolidine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(2-ethoxy-1-nitro-2-oxoethylidene)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with various enzymes and receptors . These interactions can modulate biological processes and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
Methyl 5-(2-ethoxy-1-nitro-2-oxoethylidene)pyrrolidine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C10H14N2O6 |
---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
methyl (5Z)-5-(2-ethoxy-1-nitro-2-oxoethylidene)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H14N2O6/c1-3-18-10(14)8(12(15)16)6-4-5-7(11-6)9(13)17-2/h7,11H,3-5H2,1-2H3/b8-6- |
InChI Key |
HUSCVFHESSOVKS-VURMDHGXSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/1\CCC(N1)C(=O)OC)/[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C(=C1CCC(N1)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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